molecular formula C10H15N3 B13295530 5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13295530
M. Wt: 177.25 g/mol
InChI Key: CETCUKGKRNUHKW-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with a cyclopropyl ketone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.

Uniqueness

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-10(3-4-10)8-2-5-11-9-12-6-7-13(8)9/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

CETCUKGKRNUHKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCNC3=NC=CN23

Origin of Product

United States

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